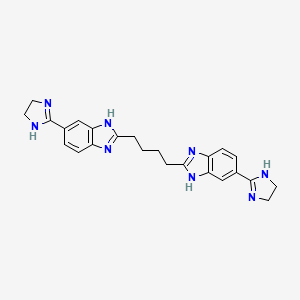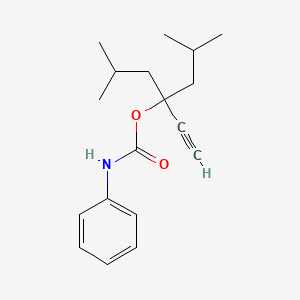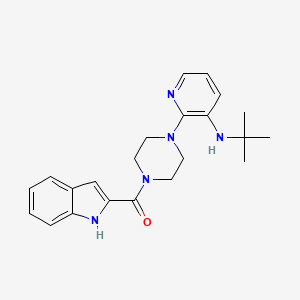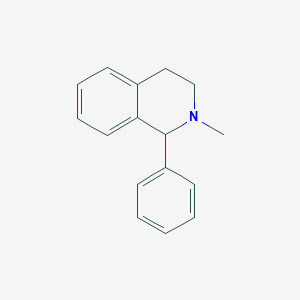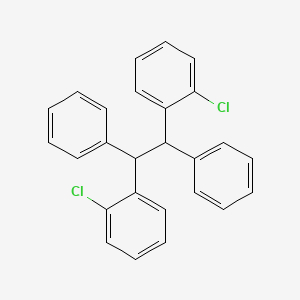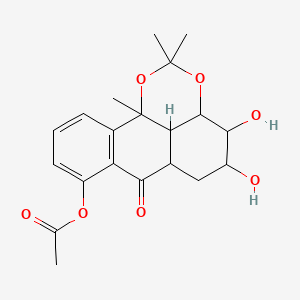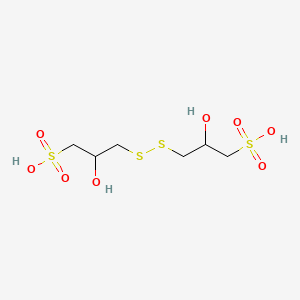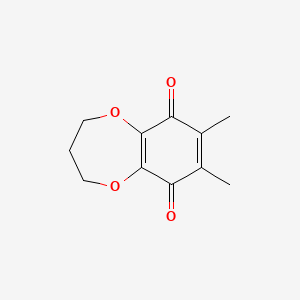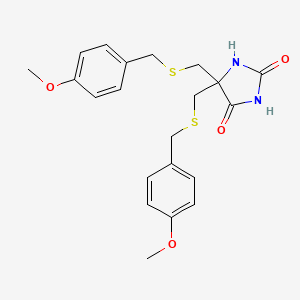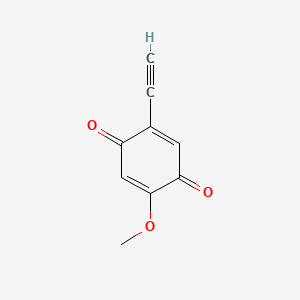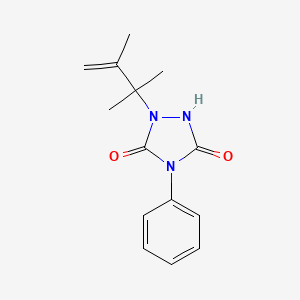
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a trimethylpropenyl group, and a triazolidine-3,5-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the triazolidine intermediate.
Addition of the Trimethylpropenyl Group: The trimethylpropenyl group can be added via an alkylation reaction using a suitable alkylating agent such as trimethylpropenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolidine derivatives.
Substitution: The phenyl and trimethylpropenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction may produce reduced triazolidine derivatives.
科学研究应用
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
相似化合物的比较
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: Lacks the trimethylpropenyl group.
1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione: Lacks the phenyl group.
4-Phenyl-1,2,4-triazolidine-3,5-dione derivatives: Various derivatives with different substituents.
Uniqueness
4-Phenyl-1-(1,1,2-trimethyl-2-propenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both the phenyl and trimethylpropenyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
64891-99-2 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
1-(2,3-dimethylbut-3-en-2-yl)-4-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)14(3,4)17-13(19)16(12(18)15-17)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3,(H,15,18) |
InChI 键 |
ZKLIVMVXJROSHY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(C)(C)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


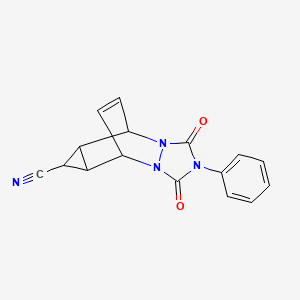
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
